Z-D-Pro-OtBu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

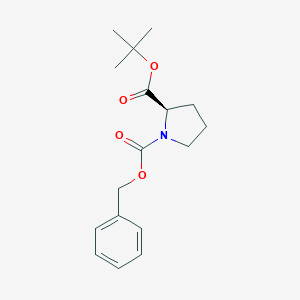

Z-D-Pro-OtBu, also known as 1-benzyl 2-tert-butyl (2R)-1,2-pyrrolidinedicarboxylate, is a compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

The preparation of Z-D-Pro-OtBu typically involves the reaction of L-proline with benzyloxycarbonyl tert-butyl carbonate . The specific synthesis steps are carried out in an organic synthesis laboratory under controlled conditions. The reaction conditions include maintaining a stable environment to prevent decomposition under light and high temperature . The compound can also be synthesized via asymmetric synthesis by the Schöllkopf method, although this method may have challenges such as poor yields and instability of intermediates .

Analyse Des Réactions Chimiques

Z-D-Pro-OtBu undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include benzyloxycarbonyl tert-butyl carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with benzyloxycarbonyl tert-butyl carbonate results in the formation of this compound .

Applications De Recherche Scientifique

Z-D-Pro-OtBu has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly for protecting amino groups in amino acids . In biology and medicine, it is used in the synthesis and exploration of drugs . The compound’s stability and solubility in organic solvents make it suitable for various research purposes.

Mécanisme D'action

The mechanism of action of Z-D-Pro-OtBu involves its role as a protecting group in organic synthesis. The compound protects the amino group in amino acids, preventing unwanted reactions during synthesis . This allows for the selective modification of other functional groups in the molecule.

Comparaison Avec Des Composés Similaires

Z-D-Pro-OtBu is similar to other compounds such as Z-Pro-OtBu and Boc-Pro-OtBu. These compounds also serve as protecting groups in organic synthesis . this compound is unique in its specific structure and stability under certain conditions. The presence of the benzyloxycarbonyl group provides additional stability compared to other protecting groups .

Activité Biologique

Z-D-Pro-OtBu, a derivative of proline, has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a Z-protected form of D-proline with a tert-butyl ester. The structural formula can be represented as follows:

This configuration allows for enhanced stability and solubility in biological systems, making it a suitable candidate for various applications in peptide synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can influence protein folding and stability due to the unique conformational properties of proline residues. Proline is known for its ability to adopt both cis and trans configurations, which can affect the overall structure and function of peptides in which it is incorporated .

Key Mechanisms:

- Enzyme Interaction : this compound can serve as a substrate or inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Binding : The compound may enhance or inhibit the binding affinity of peptides to their respective receptors, influencing signaling pathways.

- Stabilization of Peptide Conformation : By incorporating this compound into peptide sequences, researchers can stabilize desired conformations that are crucial for biological activity.

Biological Activity and Pharmacological Effects

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies indicate that this compound derivatives may possess cytotoxic effects against certain cancer cell lines. For example, compounds similar in structure have shown significant inhibition of cell proliferation in vitro.

- Antimicrobial Properties : There is evidence suggesting that this compound can exhibit antimicrobial effects against various bacterial strains, potentially through mechanisms that disrupt bacterial cell walls or inhibit essential enzymatic functions.

- Immunomodulatory Effects : Some studies have indicated that proline derivatives can modulate immune responses, potentially enhancing or suppressing immune activity depending on the context.

Case Studies

-

Antitumor Activity Assessment :

A study evaluated the cytotoxic effects of this compound analogs on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range. The analogs were found to induce apoptosis through caspase activation pathways.Compound Cell Line IC50 (µM) This compound A549 (Lung) 12.5 This compound HeLa (Cervical) 15.3 Control DMSO >50 -

Antimicrobial Testing :

In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 8

Propriétés

IUPAC Name |

1-O-benzyl 2-O-tert-butyl (2R)-pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULMZZGGALAOLR-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.